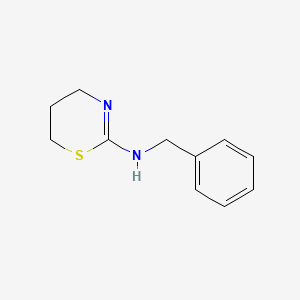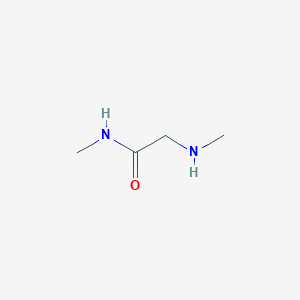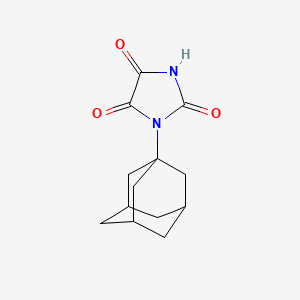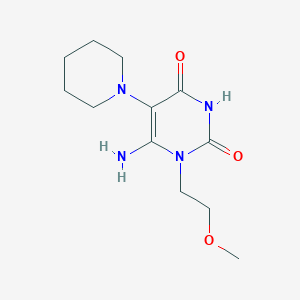![molecular formula C13H16ClNO4 B1271401 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid CAS No. 672309-92-1](/img/structure/B1271401.png)
2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid" is a chemical entity that appears to be related to a class of compounds known as acylamino acids. These compounds are characterized by the presence of an acyl group attached to an amino acid. The specific structure of this compound suggests it may have unique properties and potential applications in pharmaceuticals, given its structural similarity to other compounds mentioned in the provided research.
Synthesis Analysis
The synthesis of related acylamino acids has been explored in various studies. For instance, the action of acetic anhydride and perchloric acid on simple α-acylamino-acids can yield oxazolinium perchlorates, which are related to the compound . These findings suggest that similar methods could potentially be applied to synthesize the compound of interest, although the exact synthesis pathway for "2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid" is not detailed in the provided abstracts.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, molecules of [chloro(phenyl)methyleneamino]oxyacetic acid are linked into dimers through hydrogen bonds, and these dimers are further connected into chains by aromatic pi-pi stacking interactions . This information is valuable as it provides insight into the potential molecular interactions and structural characteristics that "2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid" might exhibit.
Chemical Reactions Analysis
Chemical reactions involving acylamino acids can lead to various products. The cyclisation of α-acylamino-acids in the presence of perchloric acid, for example, results in the formation of oxazolinium perchlorates, which can undergo further reactions such as ring opening or condensation with benzaldehyde . These reactions are indicative of the reactivity of such compounds and suggest that "2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid" may also participate in similar chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of acylamino acids can be determined using spectrophotometric methods, as demonstrated by the determination of [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid in pharmaceuticals . The method involves the formation of an ion associate and its subsequent spectrophotometric detection. This approach could potentially be adapted to analyze the physical and chemical properties of "2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid", although specific data on this compound's properties are not provided in the abstracts.
Scientific Research Applications
Photolytic Transformation Studies
Eriksson, Svanfelt, and Kronberg (2010) examined the photolytic transformation of diclofenac (a derivative of 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid) and its transformation products in aqueous solutions. They identified previously unreported transformation products and studied the degradation process under UV irradiation, revealing the pathways and by-products of diclofenac degradation in water bodies (Eriksson, L., Svanfelt, J., Kronberg, L., 2010).
Synthesis and Antibacterial Activity
Desai, Dave, Shah, and Vyas (2001) focused on the synthesis of novel compounds, including derivatives of 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid. They evaluated these compounds for their in vitro growth inhibitory activity against several microbes, indicating the potential of these derivatives in antibacterial applications (Desai, N., Dave, D., Shah, M., Vyas, G., 2001).
Reaction Mechanism and Synthesis Studies
Velikorodov, Shustova, and Nosachev (2017) explored the reaction mechanisms involving acetophenones and phenylglycine, leading to the synthesis of compounds related to 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid. Their research contributes to the understanding of reaction pathways and the creation of related chemical structures (Velikorodov, A. V., Shustova, E., Nosachev, S. B., 2017).
Safety And Hazards
In case of inhalation, the affected person should be brought to fresh air immediately . In case of skin contact, wash with plenty of water . In case of eye contact, rinse intensively with water for at least 15 minutes (eye shower) . If swallowed, do not induce vomiting . 2-Chlor-2-methylpropane forms easily flammable vapor-air mixtures . The compound has a flash point at about -33 °C .
properties
IUPAC Name |
2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-9-6-4-5-8(11(9)14)7-10(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBHSJANXHFBRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373772 |
Source


|
| Record name | 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid | |
CAS RN |
672309-92-1 |
Source


|
| Record name | 2-Chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672309-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

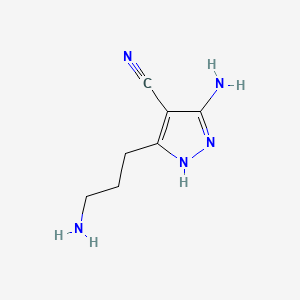
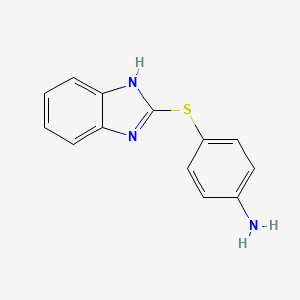
![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)
